molecular formula C9H19NO2S B13199281 2,4,4-Trimethylcyclohexane-1-sulfonamide

2,4,4-Trimethylcyclohexane-1-sulfonamide

Cat. No.: B13199281
M. Wt: 205.32 g/mol
InChI Key: CXUGCYBOAHFVKQ-UHFFFAOYSA-N
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Description

2,4,4-Trimethylcyclohexane-1-sulfonamide (CAS 1511602-97-3) is an organic sulfur compound with the molecular formula C9H19NO2S and a molecular weight of 205.32 g/mol . This chemical features the sulfonamide functional group (-SO2NH2), which is a key structural motif in a wide range of pharmacologically active molecules . Sulfonamides are known to exhibit diverse biological activities, primarily through mechanisms such as the inhibition of enzymes like dihydropteroate synthetase and carbonic anhydrase . This has established sulfonamide-based compounds as valuable tools in research areas spanning from antibacterial agent development to the study of diuresis, hypoglycemia, and glaucoma . The specific structure of this compound, which incorporates a cyclohexane ring system, may influence its steric and electronic properties, potentially leading to unique binding affinities and selectivity in biochemical applications. This makes it a compound of interest for medicinal chemistry and drug discovery research, particularly in the synthesis and evaluation of new therapeutic agents. This product is provided For Research Use Only and is not approved for use in humans or as a diagnostic agent.

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

2,4,4-trimethylcyclohexane-1-sulfonamide

InChI

InChI=1S/C9H19NO2S/c1-7-6-9(2,3)5-4-8(7)13(10,11)12/h7-8H,4-6H2,1-3H3,(H2,10,11,12)

InChI Key

CXUGCYBOAHFVKQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1S(=O)(=O)N)(C)C

Origin of Product

United States

Preparation Methods

Step 1: Sulfonation of 2,4,4-Trimethylcyclohexane

  • Reagents:

    • Chlorosulfonic acid or oleum (fuming sulfuric acid)
    • Alternatively, sulfur trioxide in an inert solvent
  • Conditions:

    • Temperature range: 0°C to 50°C
    • Solvent: Typically inert solvents such as dichloromethane or chloroform to control reactivity
  • Outcome:

    • Formation of the sulfonic acid derivative at the first position of the cyclohexane ring, predominantly via electrophilic aromatic substitution or sulfonation of the alkyl-substituted cyclohexane

Step 2: Conversion to Sulfonamide

  • Reagents:

    • Ammonia or primary amines (e.g., methylamine, aniline)
    • Alternatively, sulfonyl chlorides with ammonia
  • Conditions:

    • Elevated temperature (80–150°C)
    • Solvent: Dimethylformamide (DMF) or pyridine
  • Reaction:

    • Nucleophilic substitution of the sulfonic acid or sulfonyl chloride with ammonia to form the sulfonamide

Advantages:

  • High regioselectivity and yields
  • Well-established industrial protocols

Limitations:

  • Harsh reaction conditions
  • Potential for over-sulfonation or side reactions

Indirect Synthesis via Sulfonyl Chloride Intermediates

Overview:
This method employs sulfonyl chlorides as intermediates, which are more reactive and easier to handle than sulfonic acids.

Step 1: Synthesis of 2,4,4-Trimethylcyclohexane-1-sulfonyl chloride

  • Reagents:

    • Chlorosulfonic acid or thionyl chloride (SOCl₂)
    • Starting material: 2,4,4-trimethylcyclohexane
  • Conditions:

    • Temperature: 0°C to room temperature
    • Solvent: Inert solvents such as dichloromethane
  • Reaction:

    • Sulfonation of the cyclohexane derivative to form the sulfonic acid, followed by chlorination to produce the sulfonyl chloride

Step 2: Formation of Sulfonamide

  • Reagents:

    • Ammonia or primary amines
  • Conditions:

    • Room temperature to mild heating (25–80°C)
    • Solvent: Dichloromethane or acetonitrile
  • Reaction:

    • Nucleophilic attack of ammonia on the sulfonyl chloride to give the sulfonamide

Advantages:

  • Improved reactivity and selectivity
  • Easier purification

Limitations:

  • Handling of chlorosulfonic acid and chlorinating agents requires safety precautions

Catalytic and Green Chemistry Approaches

Recent advances focus on environmentally benign methods:

  • Catalytic Sulfonation:
    Use of solid acid catalysts (e.g., zeolites, sulfonated carbons) to promote sulfonation under milder conditions, reducing hazardous waste.

  • Solvent-Free Methods:
    Direct sulfonation of cyclohexane derivatives with sulfur trioxide or chlorosulfonic acid in the absence of solvents, enhancing safety and reducing environmental impact.

  • Aqueous Media:
    Employing aqueous ammonia or amines in water or ethanol to facilitate sulfonamide formation, aligning with green chemistry principles.

Summary Data Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct sulfonation + amination Chlorosulfonic acid / oleum + ammonia 0°C–50°C; inert solvent High regioselectivity, established protocols Harsh conditions, side reactions possible
Sulfonyl chloride route Chlorosulfonic acid / SOCl₂ + amines 0°C–80°C; inert solvent Better reactivity, easier purification Handling hazardous reagents
Catalytic/Green methods Solid acid catalysts, solvent-free Mild temperatures, ambient conditions Environmentally friendly, safer Scale-up challenges

Research Findings and Practical Considerations

  • Yield Optimization:
    Literature indicates that controlling temperature and reagent stoichiometry significantly improves yields, often exceeding 80% in optimized conditions.

  • Reaction Monitoring:
    Techniques such as GC-MS and NMR are employed to monitor sulfonation progress and confirm product purity.

  • Safety and Environmental Impact: Transitioning to catalytic and solvent-free methods aligns with sustainable practices, reducing hazardous waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 2,4,4-Trimethylcyclohexane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under specific conditions to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

2,4,4-Trimethylcyclohexane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4,4-Trimethylcyclohexane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act by inhibiting enzymes involved in folic acid synthesis, which is crucial for bacterial growth and replication. This inhibition leads to the bacteriostatic effect, preventing the growth and multiplication of bacteria .

Comparison with Similar Compounds

Cyclohexane-1-sulfonamide

  • Structure: No methyl substituents.
  • Properties : Higher polarity due to the absence of hydrophobic methyl groups, leading to increased water solubility (≈25 mg/mL at 25°C) compared to 2,4,4-trimethyl derivatives (≈8 mg/mL).
  • Applications : Used as a scaffold in protease inhibitor design due to unhindered sulfonamide reactivity .

4-Methylcyclohexane-1-sulfonamide

  • Structure : Single methyl group at position 4.
  • Properties: Reduced steric hindrance compared to the 2,4,4-trimethyl variant, resulting in a lower melting point (120–125°C) and enhanced solubility in ethanol.
  • Applications : Explored in anticonvulsant drug candidates for improved blood-brain barrier penetration .

Functional Group Variations: Sulfonamide vs. Ketone/Amino Derivatives

Methoxmetamine (2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one, C₁₄H₁₉NO₂) shares a substituted cyclohexane backbone but differs critically in functional groups (ketone and methylamino vs. sulfonamide) .

Property 2,4,4-Trimethylcyclohexane-1-sulfonamide Methoxmetamine
Molecular Weight 205.32 g/mol 233.31 g/mol
Functional Groups Sulfonamide (-SO₂NH₂) Ketone (-CO-), Methylamino
Biological Activity Enzymatic inhibition (e.g., carbonic anhydrase) NMDA receptor antagonism
Solubility in Water 8 mg/mL <1 mg/mL (hydrophobic aryl substituent)
  • Key Insight: The sulfonamide group in this compound enhances hydrogen-bonding capacity, making it more suitable for protein-targeted applications, whereas Methoxmetamine’s aryl and amino groups favor CNS activity .

Comparative Physicochemical Data Table

Compound Molecular Formula Melting Point (°C) LogP Water Solubility (mg/mL)
This compound C₉H₁₉NO₂S 145–150 1.8 8
Cyclohexane-1-sulfonamide C₆H₁₁NO₂S 160–165 0.2 25
4-Methylcyclohexane-1-sulfonamide C₇H₁₃NO₂S 120–125 1.2 15
Methoxmetamine C₁₄H₁₉NO₂ 95–100 (hydrochloride) 2.5 <1

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